Carpanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Carpanone can be synthesized through several methods. One notable method involves the oxidative coupling of an electron-rich ortho-hydroxystyrene derivative followed by an intramolecular Diels-Alder cyclization . Another method employs a Suzuki-Miyaura cross-coupling reaction to introduce the propenyl side chain, followed by a palladium (II)-catalyzed oxidative coupling to yield this compound as a single diastereoisomer .
Industrial Production Methods: Industrial production of this compound typically involves the use of solid-supported reagents and scavengers to achieve a clean and efficient synthesis without the need for conventional purification techniques . This method allows for the scalable production of this compound with high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Carpanone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as vanadium (V) to form different diastereomers.
Reduction: Reduction reactions can be performed to modify the functional groups within the this compound structure.
Substitution: Substitution reactions can introduce different substituents onto the this compound molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Vanadium (V) reagents are commonly used for oxidative coupling.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling can yield different diastereomers of this compound .
Scientific Research Applications
Carpanone has several scientific research applications, including:
Mechanism of Action
Carpanone exerts its effects through various mechanisms. One notable mechanism involves the inhibition of exocytosis from the Golgi apparatus . This inhibition is achieved through the interaction of this compound-based molecules with specific molecular targets involved in vesicular traffic. The exact molecular targets and pathways are still under investigation, but the structure-activity relationships of this compound-based molecules provide valuable insights into their mechanism of action .
Comparison with Similar Compounds
Carpanone is unique due to its complex hexacyclic structure and the presence of five contiguous stereocenters . Similar compounds include:
Sauchinone: Another lignan with a similar oxygenated tetracyclic skeleton.
Other Benzoxanthenones: Compounds with similar structural features and biological activities.
This compound’s uniqueness lies in its efficient synthesis from easily prepared precursors and its potential for generating a diverse library of biologically active molecules .
Properties
CAS No. |
26430-30-8 |
---|---|
Molecular Formula |
C20H18O6 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(1S,12R,13S,14S,23R)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,15,18-pentaen-17-one |
InChI |
InChI=1S/C20H18O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h3-6,9-10,18-19H,7-8H2,1-2H3/t9-,10+,18+,19+,20+/m1/s1 |
InChI Key |
WTXORUUTAZJKSN-ZCXQVHELSA-N |
Isomeric SMILES |
C[C@@H]1C=C2[C@H]3[C@@H]([C@H]1C)C4=CC5=C(C=C4O[C@@]36C(=CC2=O)OCO6)OCO5 |
SMILES |
CC1C=C2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 |
Canonical SMILES |
CC1C=C2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 |
26430-30-8 | |
Synonyms |
carpanone |
Origin of Product |
United States |
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